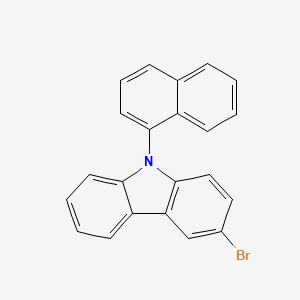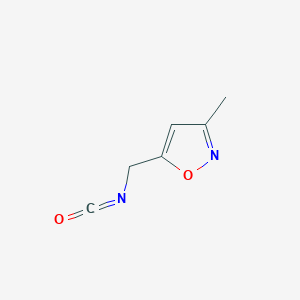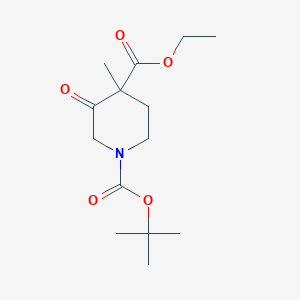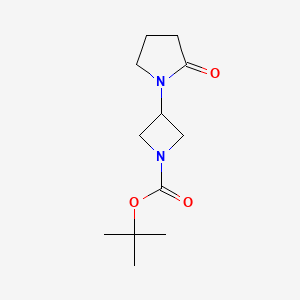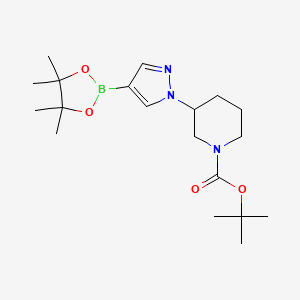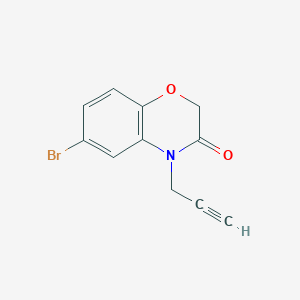
6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Vue d'ensemble
Description
The compound “6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a complex organic molecule. It contains a benzoxazinone core, which is a heterocyclic compound containing a benzene ring fused to an oxazine ring. The molecule also contains a bromine atom at the 6th position and a prop-2-yn-1-yl group at the 4th position of the benzoxazinone core.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzoxazinone core, followed by the introduction of the bromine and prop-2-yn-1-yl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazinone core, with the bromine atom and prop-2-yn-1-yl group attached at the 6th and 4th positions, respectively. The presence of these functional groups would likely influence the physical and chemical properties of the compound.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom is a good leaving group, and the alkyne group in the prop-2-yn-1-yl substituent could potentially undergo addition reactions. The benzoxazinone core might also participate in various reactions depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s molecular weight and polarity. The alkyne group could potentially influence the compound’s reactivity.Safety And Hazards
Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety measures should be taken when handling this compound to avoid exposure.
Orientations Futures
The study of benzoxazinones and their derivatives is a promising area of research due to their diverse biological activities. Future research could focus on exploring the biological activity of this specific compound and developing methods for its synthesis.
Please note that this information is based on general knowledge and might not be completely accurate for the specific compound “6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one”. For detailed and accurate information, specific experimental data and literature are needed.
Propriétés
IUPAC Name |
6-bromo-4-prop-2-ynyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h1,3-4,6H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYYKJIGSLBJCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)COC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1526682.png)
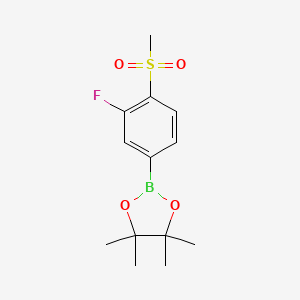
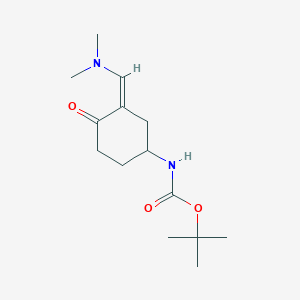
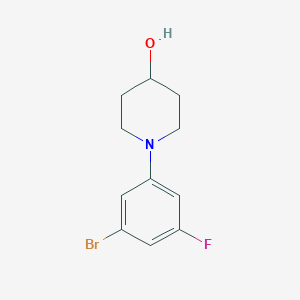
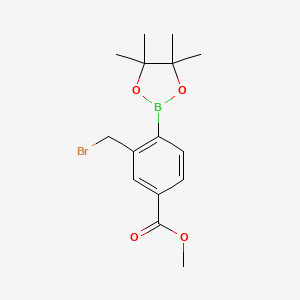
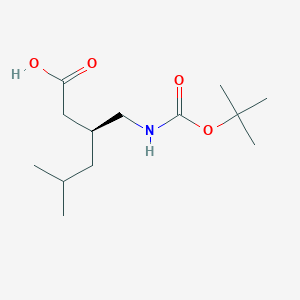
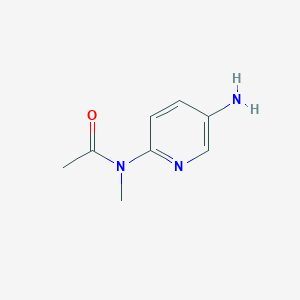
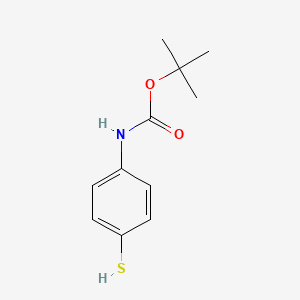
![Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate](/img/structure/B1526696.png)
